Cas no 1279719-05-9 (1H-Indole, 7-Methyl-3-nitro-)

1H-Indole, 7-Methyl-3-nitro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 7-Methyl-3-nitro-

- EN300-732052

- 1279719-05-9

- 7-METHYL-3-NITRO-1H-INDOLE

-

- インチ: 1S/C9H8N2O2/c1-6-3-2-4-7-8(11(12)13)5-10-9(6)7/h2-5,10H,1H3

- InChIKey: DTHYZLDSEKXQGF-UHFFFAOYSA-N

- SMILES: N1C2=C(C=CC=C2C)C([N+]([O-])=O)=C1

計算された属性

- 精确分子量: 176.058577502g/mol

- 同位素质量: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 0

- 複雑さ: 214

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 61.6Ų

1H-Indole, 7-Methyl-3-nitro- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-732052-0.05g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 0.05g |

$900.0 | 2025-03-11 | |

| Enamine | EN300-732052-0.1g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 0.1g |

$943.0 | 2025-03-11 | |

| Enamine | EN300-732052-5.0g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 5.0g |

$3105.0 | 2025-03-11 | |

| Enamine | EN300-732052-2.5g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 2.5g |

$2100.0 | 2025-03-11 | |

| Enamine | EN300-732052-1.0g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 1.0g |

$1070.0 | 2025-03-11 | |

| Enamine | EN300-732052-10.0g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 10.0g |

$4606.0 | 2025-03-11 | |

| Enamine | EN300-732052-0.25g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 0.25g |

$985.0 | 2025-03-11 | |

| Enamine | EN300-732052-0.5g |

7-methyl-3-nitro-1H-indole |

1279719-05-9 | 95.0% | 0.5g |

$1027.0 | 2025-03-11 |

1H-Indole, 7-Methyl-3-nitro- 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

1H-Indole, 7-Methyl-3-nitro-に関する追加情報

Introduction to 1H-Indole, 7-Methyl-3-nitro- (CAS No. 1279719-05-9)

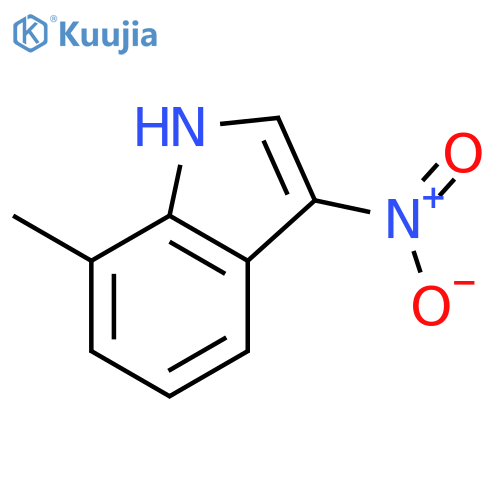

1H-Indole, 7-Methyl-3-nitro-, identified by the Chemical Abstracts Service Number (CAS No.) 1279719-05-9, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This heterocyclic aromatic molecule belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 3-position and a methyl group at the 7-position imparts unique electronic and steric properties, making it a valuable intermediate in the development of various bioactive molecules.

The structural features of 1H-Indole, 7-Methyl-3-nitro- contribute to its reactivity and potential applications in medicinal chemistry. The nitro group, a well-known electron-withdrawing substituent, influences the molecule's electronic distribution, enhancing its participation in nucleophilic substitution reactions. This property is particularly useful in constructing more complex scaffolds through functional group transformations. Additionally, the methyl group at the 7-position introduces steric hindrance, which can modulate binding interactions with biological targets.

In recent years, there has been growing interest in indole derivatives due to their broad spectrum of biological activities. Researchers have explored various modifications of the indole core to develop compounds with therapeutic potential. For instance, derivatives of indole have shown promise in treating neurological disorders, infectious diseases, and cancer. The nitro-substituted indoles, including 1H-Indole, 7-Methyl-3-nitro-, have been investigated for their ability to interact with enzymes and receptors involved in these conditions.

One of the most compelling aspects of 1H-Indole, 7-Methyl-3-nitro- is its role as a precursor in synthesizing more complex pharmacophores. The nitro group can be reduced to an amine, allowing for further derivatization into amides or other nitrogen-containing heterocycles. This flexibility makes it an attractive building block for drug discovery programs. Moreover, the methyl group provides a handle for selective modifications, enabling chemists to fine-tune the properties of the final compound.

Recent studies have highlighted the potential of nitro-substituted indoles in oncology research. For example, certain derivatives have demonstrated inhibitory effects on kinases and other enzymes overexpressed in tumor cells. The electron-withdrawing nature of the nitro group enhances binding affinity by stabilizing negative charges on transition states during catalytic processes. This has led to the development of novel candidates for clinical trials.

The synthesis of 1H-Indole, 7-Methyl-3-nitro- typically involves multi-step organic reactions starting from commercially available indole precursors. Common synthetic routes include nitration followed by methylation at the appropriate positions. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, reducing byproduct formation and enhancing yield. These advancements are crucial for scaling up production while maintaining high purity standards.

In addition to its pharmaceutical applications, 1H-Indole, 7-Methyl-3-nitro- has found utility in materials science and agrochemical research. Its ability to participate in coordination chemistry makes it a candidate for designing metal-organic frameworks (MOFs) with specific functionalities. Furthermore, modifications of this scaffold can lead to novel agrochemicals with enhanced efficacy against pests and pathogens.

The safety profile of 1H-Indole, 7-Methyl-3-nitro- is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage should be conducted in cool, dry environments away from incompatible substances such as strong oxidizers or acids.

The future directions for research on 1H-Indole, 7-Methyl-3-nitro- are promising and multifaceted. Ongoing studies aim to explore new synthetic pathways that minimize waste and energy consumption while maximizing yield. Additionally, computational modeling techniques are being employed to predict biological activity before experimental synthesis, streamlining drug discovery efforts.

In conclusion,1H-Indole, 7-Methyl-3-nitro- (CAS No. 1279719-05-9) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications and methodologies for this molecule,1H-Indole, 7-Methyl-3-nitro, will undoubtedly remain at the forefront of scientific innovation.

1279719-05-9 (1H-Indole, 7-Methyl-3-nitro-) Related Products

- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

- 2489-77-2(1,3,3-trimethylthiourea)

- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)

- 20576-82-3(Mono-tert-Butyl Terephthalate)

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)

- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)

- 2246826-36-6(1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 859770-75-5(2-amino-5-methylhexan-3-ol)

- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)

- 1701904-41-7(2-3-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)